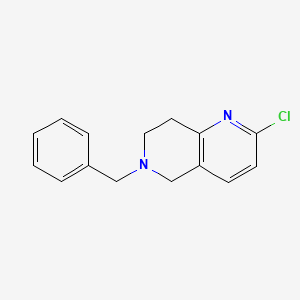

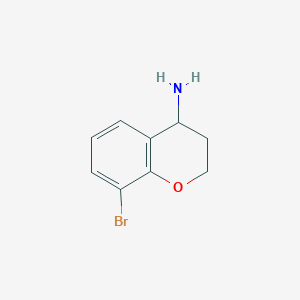

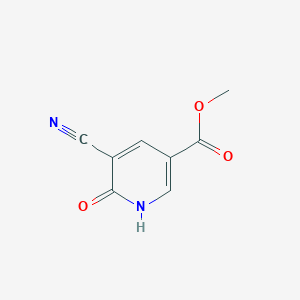

![molecular formula C6H9ClN2S B1340918 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride CAS No. 82514-58-7](/img/structure/B1340918.png)

5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride

説明

Synthesis Analysis

The synthesis of thiazole derivatives can involve several steps, including condensation, cycloaddition, and aminolysis. For instance, the synthesis of benzothiazole derivatives from 1,3-dithioles involves a 1,3-dipolar cycloaddition with DMAD (dimethyl acetylenedicarboxylate) to produce a stable aliphatic thioacyl chloride, which then reacts with nucleophiles such as o-substituted amines . Similarly, the synthesis of 5-(thiazol-5-yl)-4,5-dihydroisoxazoles from 3-chloropentane-2,4-dione includes a condensation step with thioamides, followed by Wittig olefination and nitrile oxide 1,3-dipolar cycloaddition . These methods could potentially be adapted for the synthesis of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex, with the presence of multiple rings and substituents. For example, the crystal structure of a spiro compound containing a thiazole ring was determined by X-ray diffraction, revealing an essentially planar part formed by the five-membered thiazole ring and an imidazole ring . This suggests that the molecular structure of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride would also be characterized by the presence of a five-membered thiazole ring, possibly with additional substituents affecting its three-dimensional conformation.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including aminolysis, which is a reaction with amines that can lead to diversification of the compound's structure . The reactivity of such compounds towards nucleophiles and electrophiles can be exploited to synthesize a wide range of derivatives with different chemical properties and potential applications.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride are not directly reported in the provided papers, the properties of related thiazole derivatives can be indicative. These properties are influenced by the presence of different functional groups and the overall molecular structure. For example, the crystal structure analysis can provide information on the compound's stability, melting point, and solubility . The synthesis methods described can also suggest the compound's reactivity and potential as a precursor for further chemical transformations .

科学的研究の応用

Synthesis and Characterization

The compound 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride is involved in various synthetic pathways for producing heterocyclic compounds, which are crucial in medicinal chemistry and material sciences. For instance, its derivatives undergo selective bromocyclization reactions to form alternative structures such as thiazolines and thiazolones, which are of significant interest due to their potential biological activities. Elemental bromine is used as an electrophilic agent in these reactions, leading to the formation of bromomethylated thiazolo derivatives in solvents like chloroform, acetic acid, or acetonitrile. The cyclization reaction's regioselectivity is explained through DFT calculations, which analyze molecular electrostatic potential and electron localization function (Fizer, Slivka, & Fizer, 2021).

Molecular Dynamics and Quantum Chemical Studies

The compound and its related structures are subjects in molecular dynamics and quantum chemical studies to predict their interactions and stability in various conditions. These studies are crucial for understanding the molecular behavior of such compounds in biological systems or as materials. For example, derivatives of thiazole and thiadiazole have been investigated for their corrosion inhibition performances on iron metal using density functional theory (DFT) calculations and molecular dynamics simulations. These studies help in predicting the efficiency of such compounds in protecting metals from corrosion, which has significant industrial applications (Kaya et al., 2016).

Antiviral and Antibacterial Activities

Certain derivatives of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride have been synthesized and evaluated for their antibacterial and antiviral properties. These studies are integral to discovering new therapeutic agents against various bacterial and viral infections. For instance, 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, derived from the compound, exhibited promising antibacterial activity, highlighting their potential as new antibacterial agents. The structural diversities of these compounds are confirmed through spectroscopic methods, ensuring their correct synthesis and potential efficacy (Etemadi, Shiri, Eshghi, et al., 2016).

Synthesis of Novel Heterocycles

The compound serves as a precursor in the synthesis of novel heterocyclic compounds, which are widely used in pharmaceuticals, agrochemicals, and dyes. The synthesis involves various reactions, including nucleophilic substitutions, cyclocondensations, and ring closure reactions, leading to diverse heterocyclic structures with potential biological activities. These synthetic routes are crucial for expanding the chemical space of heterocyclic compounds and exploring their applications in different fields (Katritzky, Cai, Suzuki, & Singh, 2004).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S.ClH/c7-6-8-4-2-1-3-5(4)9-6;/h1-3H2,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEVCDYDIQVBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585827 | |

| Record name | 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride | |

CAS RN |

82514-58-7 | |

| Record name | 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

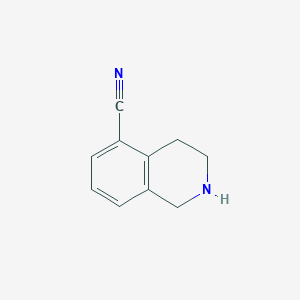

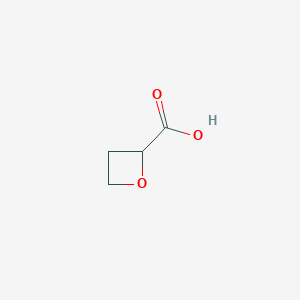

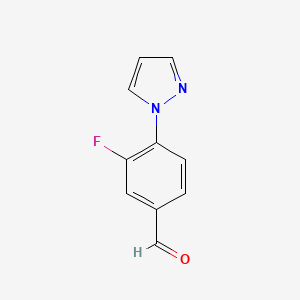

![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1340839.png)

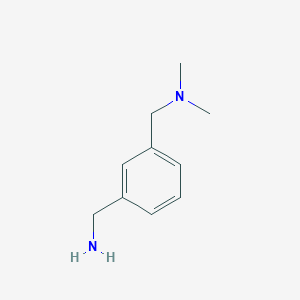

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1340861.png)